N-[(E)-(dimethylamino)methylidene]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
N-(dimethylaminomethylidene)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-6-4-5-7-13(11)15(20)12-8-14(17-9-12)16(21)18-10-19(2)3/h4-10,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDWKXJHJIDDKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)N=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818699 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(dimethylamino)methylidene]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide involves several steps:
Formation of the Pyrrole Ring:
Reacting suitable nitriles with primary amines under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
The compound can undergo oxidation, particularly at the dimethylaminomethylene group, to form corresponding iminium species.
Reduction:
Reduction processes typically target the carbonyl group of the benzoyl moiety, converting it to a hydroxyl group.
Substitution:
The presence of reactive groups in the pyrrole ring makes it susceptible to electrophilic aromatic substitution, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Strong acids like sulfuric acid or Lewis acids for Friedel-Crafts reactions.
Major Products
Oxidation Products: Formation of N-[(E)-(dimethylamino)methylidene]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide iminium species.
Reduction Products: Conversion to alcohol derivatives.
Substitution Products: Modified pyrrole rings with various substituents.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds, including N-[(E)-(dimethylamino)methylidene]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide, exhibit notable antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential for development into therapeutic agents against bacterial infections .
Antiviral Properties
The compound has been investigated for its antiviral potential. Certain structural analogs have demonstrated efficacy against viral pathogens, making them candidates for antiviral drug development. The specific mechanisms of action often involve interference with viral replication processes, although detailed studies on this particular compound are still emerging .
Cytotoxic Effects
Preliminary studies suggest that this compound may exhibit cytotoxicity towards various cancer cell lines. Compounds with similar structures have shown selective toxicity against human cancer cells while sparing normal cells, indicating potential use in targeted cancer therapies .
Synthetic Pathways
The synthesis of this compound typically involves several key reactions:
- Condensation Reactions : The initial formation often occurs through a condensation reaction between a dimethylaminomethylidene derivative and a pyrrole carboxylic acid.
- Cyclization : Following the initial reaction, cyclization steps may be employed to stabilize the compound's structure.
The synthetic route can be optimized for yield and purity, with various techniques such as chromatography used for purification .
Photophysical Properties
Compounds like this compound have been studied for their photophysical properties, making them suitable candidates for applications in organic electronics and photonic devices. Their ability to absorb light and emit fluorescence can be harnessed in developing sensors or light-emitting devices.
Polymer Chemistry
In polymer science, derivatives of this compound can act as monomers or cross-linking agents in the synthesis of novel materials with tailored properties. Their incorporation into polymer matrices can enhance mechanical strength and thermal stability .
Case Studies
Mechanism of Action
The compound’s effects stem from its ability to interact with specific molecular targets and pathways.
Molecular Targets:
Enzymes involved in oxidative stress and signal transduction pathways.
Pathways:
Participates in redox reactions and modulates electrophilic reactions within cells, impacting cellular functions like apoptosis and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[(E)-(dimethylamino)methylidene]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide with structurally or functionally related analogs:
Key Findings from Comparative Analysis
Structural Flexibility and Bioactivity The 2-methylbenzoyl group in the target compound may enhance hydrophobic interactions with target proteins compared to smaller substituents (e.g., cyclopropylcarbonyl in ). This is analogous to MGB30, where a styrylbenzamido group improves DNA-binding affinity . The dimethylamino methylidene group confers a planar, conjugated system that may facilitate π-π stacking with aromatic residues in kinase ATP-binding pockets, similar to PKCzI257.3 .
Synthetic Challenges The E-configuration of the dimethylamino methylidene group requires precise reaction conditions to avoid Z-isomer formation, which could reduce binding efficacy. This contrasts with compound 14, where stereochemistry is less critical due to subsequent hydrogenation steps .
Biological Target Overlap
- While PKCzI257.3 inhibits both PKCι and PKCζ isoforms, the target compound’s benzoyl group may confer selectivity for other kinases (e.g., Bcr-Abl or EGFR) based on analogous pyrrole-carboxamide scaffolds .
Biological Activity
N-[(E)-(dimethylamino)methylidene]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C16H17N3O2
- Molar Mass : 283.33 g/mol
- CAS Number : 478249-47-7
Biological Activity Overview
The compound has been studied for its anticancer properties, particularly against various cancer cell lines. It belongs to a class of compounds known for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis.
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : It disrupts the cell cycle, leading to decreased proliferation rates in cancer cells.
- Induction of Apoptosis : The compound activates apoptotic pathways, promoting programmed cell death in malignant cells.
In Vitro Studies
A series of in vitro studies have evaluated the compound's effectiveness against various cancer types. Notably:
| Cell Line | Growth Inhibition (%) | Reference |
|---|---|---|
| MDA-MB-435 (Melanoma) | 62.46% | |
| MDA-MB-468 (Breast) | 40.24% | |
| A549 (Lung) | Significant inhibition | |
| HT29 (Colon) | Moderate inhibition |
These results indicate that the compound may be particularly effective against melanoma and breast cancer cell lines.
Computational Studies
Computational ADME (Absorption, Distribution, Metabolism, and Excretion) studies have suggested favorable pharmacokinetic properties for this compound. The predicted oral bioavailability is considered significant, which supports its potential as an oral therapeutic agent.
Q & A
Basic: What are the key steps and challenges in synthesizing N-[(E)-(dimethylamino)methylidene]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including:
- Pyrrole core functionalization : Introducing the 2-methylbenzoyl group at the 4-position of the pyrrole ring via Friedel-Crafts acylation, requiring Lewis acid catalysts (e.g., AlCl₃) and anhydrous conditions .
- Carboxamide formation : Coupling the pyrrole-2-carboxylic acid derivative with a dimethylamino-substituted imine precursor. This step often employs carbodiimide-based coupling agents (e.g., EDC or DCC) in dry dichloromethane or DMF .
- Critical challenges :
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Essential for confirming the presence of the dimethylamino-imine group (δ ~3.0 ppm for N(CH₃)₂) and the 2-methylbenzoyl aromatic protons (δ ~7.2–7.8 ppm). The E-configuration of the imine can be inferred from coupling constants (J > 12 Hz for trans protons) .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and imine C=N bonds (~1600 cm⁻¹), ensuring no undesired tautomerization or degradation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy, particularly for distinguishing between E/Z isomers .
Advanced: How can researchers resolve contradictions in reported reaction yields for similar pyrrole-carboxamide derivatives?
Methodological Answer:
Discrepancies in yields often arise from:
- Solvent polarity effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but promote side reactions. Compare yields across solvents (e.g., DCM vs. THF) and adjust based on reaction monitoring via TLC or in-situ IR .
- Catalyst optimization : For example, replacing AlCl₃ with milder catalysts (e.g., FeCl₃) in Friedel-Crafts steps can reduce byproducts. Statistical experimental design (e.g., factorial analysis) helps identify critical variables (temperature, catalyst loading) .
- Data reconciliation : Cross-reference with analogous compounds, such as 4-(4-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide, where yields improved from 30% to 45% by optimizing stoichiometry and reaction time .
Advanced: What computational strategies are recommended to predict the reactivity of the dimethylamino-imine moiety in this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the imine nitrogen’s lone pair availability can predict its participation in cycloaddition or Schiff base formation .
- Reaction Path Search Algorithms : Tools like GRRM or QM/MM simulations model plausible intermediates and transition states, particularly for E/Z isomerization pathways .
- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) for hydrolysis or tautomerization reactions .
Advanced: How can researchers design experiments to investigate this compound’s potential biological activity?
Methodological Answer:
- Target identification : Use molecular docking to screen against kinases or GPCRs, leveraging structural similarities to bioactive pyrrole derivatives (e.g., Trametinib analogs) .
- In vitro assays :
- Control experiments : Include structurally related compounds (e.g., N-(2,6-difluorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide) to isolate the dimethylamino-imine group’s contribution to activity .
Advanced: What strategies mitigate degradation of the imine group during long-term storage or biological assays?
Methodological Answer:
- Stabilization techniques :
- Analytical monitoring : Use LC-MS at regular intervals to detect degradation products (e.g., free amine or carbonyl derivatives) .
Basic: How can researchers validate the absence of tautomerization in the dimethylamino-imine group?
Methodological Answer:
- Variable Temperature NMR (VT-NMR) : Monitor chemical shifts over a temperature range (–40°C to 60°C). A lack of splitting in imine proton signals confirms stability against tautomerization .
- X-ray Crystallography : Resolve the E-configuration unambiguously, as seen in related compounds like (E)-N'-(4-(dimethylamino)benzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide .
Advanced: How can statistical design of experiments (DoE) optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Factorial Design : Test variables (temperature, solvent ratio, catalyst loading) in a 2³ factorial matrix to identify interactions affecting yield .
- Response Surface Methodology (RSM) : Model non-linear relationships, e.g., maximizing yield while minimizing byproduct formation during carboxamide coupling .
- Case study : For similar compounds, DoE reduced optimization time by 60% compared to one-factor-at-a-time approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
